This compound is primarily sourced from specialized chemical suppliers and research institutions focusing on synthetic organic chemistry. It is classified as a photoaffinity label due to its ability to form covalent bonds with biological targets upon exposure to light.
The synthesis of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid involves several key steps:
Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid features:
The compound's structure can be represented using SMILES notation: O=C(O)CCC1=CC=C(C2(C(F)(F)F)N=N2)C=C1, indicating its complex connectivity.
The primary chemical reactions involving 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid include:
These reactions are essential for applications in bioconjugation and targeted labeling in biochemical assays.
The mechanism of action of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid primarily revolves around its ability to form covalent bonds with proteins or nucleic acids upon photolysis:
This mechanism is particularly valuable in studying protein interactions and dynamics in live cells.
Key physical and chemical properties of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid include:
These properties influence its handling and application in laboratory settings.
The applications of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid are diverse:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: